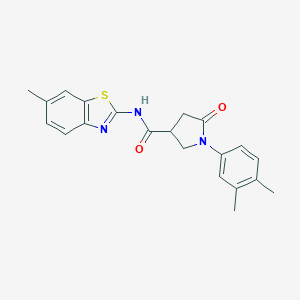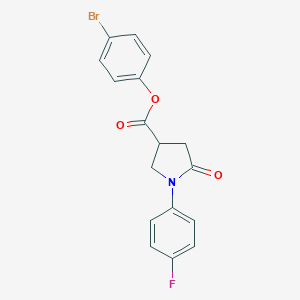
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is known for its unique chemical structure and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. Additionally, this compound has been shown to activate certain pathways, such as the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its unique chemical structure, which allows for the study of its potential applications in the pharmaceutical industry. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are a number of future directions for the study of 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the study of its potential applications in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, this compound may be studied for its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of this compound in the pharmaceutical industry.
Synthesis Methods
The synthesis of 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 3,4-dimethylaniline and 6-methyl-1,3-benzothiazol-2-amine, followed by the reaction with 3-pyrrolidinecarboxylic acid. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Molecular Formula |
C21H21N3O2S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c1-12-4-7-17-18(8-12)27-21(22-17)23-20(26)15-10-19(25)24(11-15)16-6-5-13(2)14(3)9-16/h4-9,15H,10-11H2,1-3H3,(H,22,23,26) |
InChI Key |
XJPFRAOKMJZXDN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)






